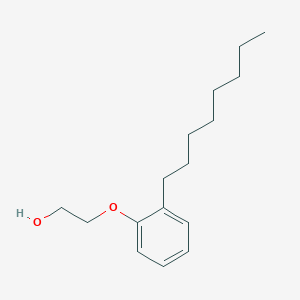

2-(Octylphenoxy)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

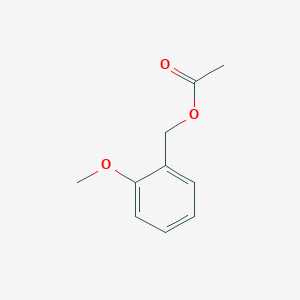

2-(Octylphenoxy)ethanol, also known as Triton X-100, is a nonionic surfactant that is widely used in scientific research as a solubilizing agent, emulsifier, and detergent. It is a clear, colorless liquid that is soluble in water, ethanol, and most organic solvents. The chemical formula of 2-(Octylphenoxy)ethanol is C14H22O2, and its molecular weight is 222.32 g/mol.

Mécanisme D'action

The mechanism of action of 2-(Octylphenoxy)ethanol X-100 is based on its ability to form micelles in aqueous solutions. Micelles are small aggregates of surfactant molecules that form when the concentration of surfactant exceeds its critical micelle concentration (CMC). 2-(Octylphenoxy)ethanol X-100 molecules have a hydrophobic tail and a hydrophilic head, which allows them to form a spherical structure with the hydrophobic tails facing inward and the hydrophilic heads facing outward. This structure can solubilize hydrophobic compounds such as membrane proteins and lipids.

Effets Biochimiques Et Physiologiques

2-(Octylphenoxy)ethanol X-100 can have biochemical and physiological effects on cells and tissues due to its ability to disrupt cell membranes. At high concentrations, 2-(Octylphenoxy)ethanol X-100 can cause cell lysis and death. However, at lower concentrations, it can permeabilize cell membranes and allow the entry of small molecules such as drugs or DNA. 2-(Octylphenoxy)ethanol X-100 can also affect the activity and stability of enzymes and proteins, depending on their sensitivity to denaturation by detergents.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(Octylphenoxy)ethanol X-100 is its versatility in solubilizing hydrophobic compounds and disrupting cell membranes. It is also relatively mild compared to other detergents such as sodium dodecyl sulfate (SDS) and can be used in native protein purification. However, 2-(Octylphenoxy)ethanol X-100 can interfere with certain assays and can be difficult to remove from samples due to its high solubility in water. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Orientations Futures

For research on 2-(Octylphenoxy)ethanol X-100 may include the development of new surfactants with improved solubilizing properties and lower toxicity. The use of 2-(Octylphenoxy)ethanol X-100 in drug delivery systems and gene therapy may also be explored, as it can facilitate the entry of therapeutic agents into cells. The effects of 2-(Octylphenoxy)ethanol X-100 on cell signaling pathways and gene expression may also be investigated to better understand its biological effects.

Méthodes De Synthèse

The synthesis of 2-(Octylphenoxy)ethanol involves the reaction of octylphenol with ethylene oxide in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction produces a mixture of ethoxylated products with varying degrees of ethoxylation, which can be separated by distillation or chromatography. 2-(Octylphenoxy)ethanol X-100 is typically composed of a mixture of ethoxylated products with an average of 9-10 ethylene oxide units.

Applications De Recherche Scientifique

2-(Octylphenoxy)ethanol X-100 has a wide range of scientific research applications due to its ability to solubilize hydrophobic compounds and disrupt cell membranes. It is commonly used in biochemistry, molecular biology, and cell biology experiments as a detergent to extract and purify proteins, lipids, and nucleic acids. 2-(Octylphenoxy)ethanol X-100 is also used as an emulsifier in immunoassays, enzyme assays, and Western blotting.

Propriétés

Numéro CAS |

1322-97-0 |

|---|---|

Nom du produit |

2-(Octylphenoxy)ethanol |

Formule moléculaire |

C16H26O2 |

Poids moléculaire |

250.38 g/mol |

Nom IUPAC |

2-(2-octylphenoxy)ethanol |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)18-14-13-17/h8-9,11-12,17H,2-7,10,13-14H2,1H3 |

Clé InChI |

GLDUZMNCEGHSBP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CC=CC=C1OCCO |

SMILES canonique |

CCCCCCCCC1=CC=CC=C1OCCO |

Autres numéros CAS |

1322-97-0 |

Synonymes |

2-(octylphenoxy)ethanol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)